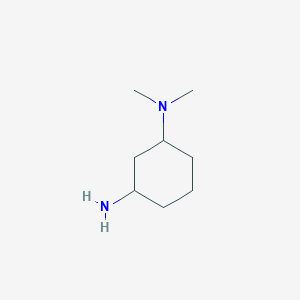

N,N-Dimethyl-cyclohexane-1,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-dimethylcyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGNWXHXFXNADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693098 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-64-8 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-1,3-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-cyclohexane-1,3-diamine chemical properties

An In-depth Technical Guide to N,N-Dimethyl-cyclohexane-1,3-diamine

Foreword

This compound is a bifunctional cycloaliphatic amine characterized by a cyclohexane backbone with two methylamino groups situated at the 1 and 3 positions. This unique structural arrangement imparts a combination of steric and electronic properties that make it a valuable intermediate and building block in various chemical fields. Its utility spans from polymer science, where it can function as a monomer or curing agent, to advanced organic synthesis, where its derivatives are explored as chiral ligands and catalysts. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development and material science.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound whose properties are dictated by its cyclic structure and the presence of both secondary and tertiary amine functionalities. Understanding its fundamental properties is critical for its application in any experimental or industrial setting.

Table 1: Physicochemical and Computed Properties

| Property | Value / Description | Source |

|---|---|---|

| IUPAC Name | N¹,N³-dimethylcyclohexane-1,3-diamine | [1] |

| CAS Number | 885280-64-8 | [2] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to yellow liquid (predicted) | Inferred |

| Canonical SMILES | CNC1CCCC(C1)NC | [1] |

| InChI Key | YDFDTKKXMZRNHR-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3 | [1] |

| Topological Polar Surface Area | 24.1 Ų (Predicted) |

| XLogP3 | 0.6 (Predicted) |[3] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is not widely detailed in dedicated literature. However, its structure lends itself to established synthetic transformations common in amine chemistry. The most logical approaches involve the modification of a pre-existing cyclohexane-1,3-diamine (1,3-CHDA) core or the construction of the diamine from a suitable cyclic precursor.

Pathway A: Alkylation of 1,3-Cyclohexanediamine

This is the most direct conceptual route, involving the N-methylation of the parent 1,3-cyclohexanediamine. The parent diamine can be synthesized efficiently from common starting materials like resorcinol or 1,3-cyclohexanedione.[4]

-

Rationale : The Eschweiler-Clarke reaction is a premier choice for this transformation. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous as it is typically high-yielding and avoids over-alkylation (quaternization) that can occur with agents like methyl iodide. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate.

Hypothetical Experimental Protocol (Eschweiler-Clarke Methylation):

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-cyclohexanediamine (1.0 eq).

-

Reagent Addition : Add formic acid (5.0 eq) and aqueous formaldehyde (3.0 eq). The order of addition can be critical; typically, the amine is mixed with formic acid before the addition of formaldehyde.

-

Thermal Conditions : Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Cool the mixture to room temperature. Basify the solution by the slow addition of a strong base (e.g., NaOH or KOH) until the pH is >12. Caution: This is an exothermic process.

-

Extraction & Purification : Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield the pure this compound.

Pathway B: Reductive Amination of a Diketone Precursor

An alternative approach begins with a cyclic diketone, which is converted to the diamine. This method builds the amine functionalities onto the cyclohexane ring.[1]

-

Rationale : This pathway involves a two-step process. First, 1,3-cyclohexanedione is reacted with methylamine in the presence of a dehydrating agent to form a di-imine or enamine-imine intermediate. Second, this intermediate is subjected to catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) or reduced with a chemical hydride (e.g., NaBH₄ or LiAlH₄) to yield the final diamine.[1] The choice of reducing agent is critical for controlling selectivity and preventing side reactions.

Caption: Chelation of a metal ion by the diamine ligand.

Polymer Chemistry

As a diamine, it can serve as a chain extender or curing agent in the synthesis of polymers like polyurethanes and epoxy resins. [1]In epoxy systems, the secondary amine can react with epoxide rings, leading to cross-linking and the formation of a rigid, thermoset polymer network. Its cycloaliphatic structure can impart improved thermal stability and weather resistance to the final material compared to linear aliphatic diamines. Certain N,N'-dialkyl methylcyclohexanediamines have been specifically developed as reactive diluents to reduce the viscosity of epoxy resin formulations. [5]

Pharmaceutical and Agrochemical Synthesis

Cyclic diamines are common structural motifs in biologically active molecules. This compound serves as a versatile starting material for building more complex molecular architectures, making it a useful intermediate in the discovery and synthesis of new pharmaceutical and agrochemical agents. [1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from closely related cycloaliphatic amines (e.g., N,N-dimethylcyclohexylamine, trans-N,N'-Dimethylcyclohexane-1,2-diamine) provides a strong basis for establishing safe handling procedures. [6] Table 3: Hazard and Safety Profile

| Category | Description | Recommendations |

|---|---|---|

| Primary Hazards | Corrosive: Causes severe skin burns and eye damage. Toxic: Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled. [6] | Avoid all direct contact. Use only in a well-ventilated area, preferably a chemical fume hood. [7] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield are mandatory. Wear protective clothing to prevent skin exposure. [7]A respirator may be required for handling large quantities or in case of poor ventilation. | Ensure an eyewash station and safety shower are immediately accessible. [7] |

| Handling | Do not breathe vapors or mists. [7]Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. [8] | Handle under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or reactions sensitive to air/CO₂. [7] |

| Storage | Store in a dry, cool, and well-ventilated place. [8]Keep container tightly closed. [7]Store in a corrosives-compatible area. | Incompatible materials include strong oxidizing agents and carbon dioxide (which can form carbamates). [7] |

| First Aid | Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7]Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately. [7]Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]| |

Conclusion

This compound is a versatile chemical building block with significant potential in both academic research and industrial applications. Its synthesis is achievable through standard organic chemistry methodologies, and its bifunctional nature makes it a valuable component in polymer science and as a ligand in catalysis. While detailed experimental data on this specific isomer is sparse, its properties and reactivity can be reliably inferred from established chemical principles and related compounds. Adherence to strict safety protocols derived from analogous hazardous amines is essential for its handling and use.

References

- Smolecule. (n.d.). N1,N3-dimethylcyclohexane-1,3-diamine.

- Fisher Scientific. (2010). Safety Data Sheet for 1,3-Cyclohexanediamine.

- Aldrich. (2025). Safety Data Sheet for N,N-dimethylcyclohexylamine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,2-Cyclohexanediamine.

- Sigma-Aldrich. (2025). Safety Data Sheet for trans-N,N′-Dimethylcyclohexane-1,2-diamine.

- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine.

- PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine.

- Sigma-Aldrich. (n.d.). trans-N,N′-Dimethylcyclohexane-1,2-diamine 97%.

- ChemicalBook. (2023). This compound (CAS 885280-64-8).

- Zhang, L., et al. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.

- ChemicalBook. (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum.

- Strohmann, C., et al. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

- Google Patents. (n.d.). WO2019020400A1 - N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems.

- PubChem. (n.d.). 3-N,5-dimethylcyclohexane-1,3-diamine.

- ResearchGate. (2025). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.

- ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry.

- UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis.

Sources

- 1. Buy N1,N3-dimethylcyclohexane-1,3-diamine [smolecule.com]

- 2. This compound | 885280-64-8 [chemicalbook.com]

- 3. 3-N,5-dimethylcyclohexane-1,3-diamine | C8H18N2 | CID 144168980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2019020400A1 - N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems - Google Patents [patents.google.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

N,N-Dimethyl-cyclohexane-1,3-diamine CAS number

An In-Depth Technical Guide to N,N-Dimethyl-cyclohexane-1,3-diamine

Authored by a Senior Application Scientist

Foreword: A Versatile Building Block in Modern Chemistry

Welcome to a comprehensive exploration of this compound, a fascinating and versatile diamine that holds significant potential across various scientific disciplines. As researchers and drug development professionals, our success hinges on a deep understanding of the chemical tools at our disposal. This guide moves beyond simple data recitation to provide a functional, in-depth perspective on this compound. We will delve into its fundamental properties, logical synthesis strategies, practical applications, and the critical safety protocols necessary for its handling. The causality behind experimental choices will be a recurring theme, aiming to equip you not just with protocols, but with the scientific rationale to adapt and innovate.

Chemical Identity and Core Properties

This compound is an organic compound featuring a cyclohexane ring substituted with two secondary amine groups at the 1 and 3 positions, each bearing a methyl group.[1] The spatial arrangement of these functional groups imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry.

The primary Chemical Abstracts Service (CAS) number for the general structure is 885280-64-8 .[2] It is crucial for researchers to note that stereoisomers of this compound, such as (1R,3S)-N1,N1-Dimethylcyclohexane-1,3-diamine, will have distinct CAS numbers (e.g., 1821804-55-0) and potentially different toxicological and reactivity profiles.[3]

Structural Representation

The fundamental structure consists of a six-membered aliphatic ring. The relationship between the two amine groups can be cis or trans, leading to different stereoisomers.

Caption: 2D structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific diamine is less prevalent in literature compared to its 1,2- and 1,4- isomers. However, we can consolidate its core identifiers and expected properties.

| Property | Value / Information | Source |

| CAS Number | 885280-64-8 | [2] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| IUPAC Name | N¹,N³-dimethylcyclohexane-1,3-diamine | [1] |

| Canonical SMILES | CNC1CCCC(C1)NC | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | [4][5] |

| Boiling Point | Similar to parent diamine (194°C), but likely lower due to secondary amines | [6] |

| Solubility | Expected to be soluble in organic solvents; moderate water solubility. | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in standard literature, but a logical and effective pathway can be designed based on established organic chemistry principles. The most direct approach involves the N-methylation of the parent diamine, cyclohexane-1,3-diamine.

A robust synthesis for the parent diamine, 1,3-cyclohexanediamine (1,3-CHDA), starts from resorcinol.[7][8] This precursor is first hydrogenated to 1,3-cyclohexanedione, which then undergoes reductive amination to yield 1,3-CHDA.[7][8]

Proposed Synthetic Pathway

The diagram below illustrates a validated, two-step approach starting from the commercially available 1,3-cyclohexanediamine.

Caption: Proposed synthesis via Eschweiler-Clarke reaction.

Causality and Experimental Choice: The Eschweiler-Clarke reaction is selected here for its efficiency and selectivity in methylating primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is advantageous because it avoids the use of alkyl halides (like methyl iodide), which can lead to over-alkylation and the formation of quaternary ammonium salts.[1] The reaction proceeds through the formation of an iminium ion, which is then reduced in situ by hydride transfer from the formic acid. This method is generally high-yielding and uses inexpensive, readily available reagents.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a versatile building block and ligand in several areas of chemical science.

-

Pharmaceutical Synthesis: As a diamine, it serves as a crucial intermediate or scaffold for creating more complex molecules. The nitrogen atoms provide sites for building out molecular frameworks, potentially leading to novel therapeutic agents.[1][4]

-

Polymer Chemistry: The two amine groups can react with compounds like diisocyanates or epoxides to form polyurethanes and epoxy resins, respectively. The dimethyl substitution can influence the final polymer's properties, such as its flexibility, thermal stability, and curing profile.[1][4]

-

Catalysis and Ligand Development: The nitrogen atoms can coordinate with transition metals, making the molecule a candidate for use as a bidentate ligand in catalysis.[1] Chiral versions of related cyclohexanediamines are extensively used in asymmetric catalysis to produce enantiomerically pure compounds, a critical process in drug development.[9][10]

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a detailed, self-validating methodology for the synthesis of this compound from its parent diamine.

Workflow Overview

Caption: Experimental workflow from reaction to characterization.

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanediamine (0.1 mol, 11.42 g).

-

Add 90% formic acid (0.25 mol, 9.5 mL) to the flask. A mild exotherm may be observed.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

-

Reagent Addition:

-

Slowly add 37% aqueous formaldehyde (0.22 mol, 18 mL) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Rationale: Slow, cooled addition is critical to control the exothermic reaction between the amine and formaldehyde and to prevent side reactions.

-

-

Reaction Execution:

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100-105 °C) using a heating mantle.

-

Maintain reflux for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Vigorous gas (CO₂) evolution will be observed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 50% aqueous sodium hydroxide solution while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield the final this compound as a clear liquid.

-

-

Validation:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The disappearance of the primary amine protons and the appearance of N-methyl proton signals in the NMR spectrum will validate the reaction's success.

-

Safety, Handling, and Toxicology

As with all amine compounds, this compound and its parent compound are expected to be corrosive and harmful. Strict adherence to safety protocols is mandatory.

-

Hazard Classification: Assumed to be corrosive. Causes severe skin burns and eye damage.[11][12] Harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[11][13] All handling should be performed inside a certified chemical fume hood.

-

Handling and Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[11][12] Keep containers tightly closed. The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11][12]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[11]

-

Conclusion and Future Outlook

This compound is a chemical entity with considerable, though perhaps underexplored, potential. Its utility as a synthetic intermediate is clear, and its role as a ligand in catalysis—particularly if resolved into its chiral isomers—presents an exciting frontier for research in asymmetric synthesis. As drug development pipelines demand ever more complex and specific molecular architectures, the value of such versatile building blocks will only continue to grow. It is our hope that this guide provides both the foundational knowledge and the practical insights necessary for you to confidently and safely incorporate this compound into your research endeavors.

References

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylcyclohexylamine. [Online] Available at: [Link]

-

MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Online] Available at: [https://www.mdpi.com/2 катализ/катализ-13-00918.pdf]([Link] катализ/катализ-13-00918.pdf)

-

PrepChem.com. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Online] Available at: [Link]

-

ChemBK. cyclohexane-1,3-diamine. [Online] Available at: [Link]

-

UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Online] Available at: [Link]

-

ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Online] Available at: [Link]

-

ARKAT USA. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Online] Available at: [Link]

-

National Institutes of Health. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Online] Available at: [Link]

-

MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Online] Available at: [https://www.mdpi.com/2 катализ/катализ-13-00918.pdf]([Link] катализ/катализ-13-00918.pdf)

Sources

- 1. Buy N1,N3-dimethylcyclohexane-1,3-diamine [smolecule.com]

- 2. This compound | 885280-64-8 [chemicalbook.com]

- 3. 1821804-55-0|(1R,3S)-N1,N1-Dimethylcyclohexane-1,3-diamine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. strem.com [strem.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [ouci.dntb.gov.ua]

- 9. myuchem.com [myuchem.com]

- 10. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to N,N-Dimethyl-cyclohexane-1,3-diamine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Cyclohexanediamines in Medicinal Chemistry

N,N-Dimethyl-cyclohexane-1,3-diamine is an organic compound featuring a cyclohexane core with two amine groups at the 1 and 3 positions, each bearing two methyl substituents. This deceptively simple molecule and its isomers represent a class of compounds with significant utility in the pharmaceutical and fine chemical industries. Their rigid, three-dimensional structure, combined with the chemical reactivity of the diamine functional groups, makes them invaluable as building blocks and ligands in the synthesis of complex molecular architectures. The precise spatial arrangement of the functional groups on the cyclohexane ring is a key feature that allows for the creation of stereochemically defined molecules, a critical aspect of modern drug design.[1] This guide provides a comprehensive overview of the molecular weight and other physicochemical properties of this compound, detailed methodologies for its synthesis, and a discussion of its current and potential applications in the field of drug development.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and catalysis. The molecular formula of this compound is C8H18N2, and its molecular weight is approximately 142.24 g/mol .[1] The presence of the two tertiary amine groups significantly influences its solubility, basicity, and reactivity.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | ~186.8 °C at 760 mmHg (for 1,2-isomer) | [2] |

| Density | ~0.9 g/cm³ (for 1,2-isomer) | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through various routes, with the most common strategies involving the preparation of the 1,3-cyclohexanediamine precursor followed by N-methylation. A cost-effective and efficient methodology for the synthesis of 1,3-cyclohexanediamine (1,3-CHDA) starts from resorcinol.[3]

Experimental Protocol: Two-Step Synthesis of this compound

This protocol first details the synthesis of the precursor 1,3-cyclohexanediamine from 1,3-cyclohexanedione (which can be obtained from resorcinol), followed by the N,N-dimethylation.

Part 1: Synthesis of 1,3-Cyclohexanediamine (1,3-CHDA) via Oximation and Hydrogenation [3]

-

Oximation of 1,3-Cyclohexanedione:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2.24 g (20 mmol) of 1,3-cyclohexanedione, 20 mL of deionized water, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride.

-

Immerse the flask in a cooling bath to maintain a low temperature while stirring vigorously (800 rpm).

-

The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), will precipitate from the aqueous solution.

-

Collect the precipitate by filtration and dry it under vacuum.

-

-

Hydrogenation of 1,3-Cyclohexanedione Dioxime:

-

In a high-pressure autoclave, suspend the dried 1,3-CHDO in methanol.

-

Add a catalytic amount of Raney Nickel to the suspension.

-

Pressurize the autoclave with hydrogen gas and heat the mixture to initiate the reduction of the oxime groups to amines.

-

After the reaction is complete (monitored by techniques such as TLC or GC-MS), cool the reactor, and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The resulting solution contains 1,3-cyclohexanediamine. The product can be purified by distillation or by forming a salt and recrystallizing.

-

Part 2: N,N-Dimethylation of 1,3-Cyclohexanediamine

This step can be achieved through various methods, including reductive amination with formaldehyde.

-

Reductive Amination:

-

Dissolve the synthesized 1,3-cyclohexanediamine in a suitable solvent such as methanol.

-

Add an excess of aqueous formaldehyde solution to the reaction mixture.

-

Introduce a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., using a Palladium on carbon catalyst and a hydrogen atmosphere). The reaction should be performed under controlled temperature conditions.

-

The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the tertiary amine.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield this compound. Purification can be achieved by distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Choice of Precursor: Resorcinol is an inexpensive and readily available starting material, making the synthesis of the 1,3-cyclohexanediamine precursor economically viable.[3]

-

Oximation-Hydrogenation Route: This two-step process for creating the diamine from the dione is often high-yielding and avoids some of the byproducts that can occur with direct reductive amination with ammonia.[3]

-

Reductive Amination for Methylation: This is a classic and efficient method for the exhaustive methylation of primary amines to tertiary amines. Formaldehyde serves as the source of the methyl groups, and a reducing agent is used to convert the intermediate iminium ions to the final product.

Applications in Drug Development and Asymmetric Catalysis

The true value of this compound and its isomers in the pharmaceutical industry lies in their application as chiral ligands and key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Chiral Ligands in Asymmetric Catalysis

The chiral variants of N,N-dimethyl-cyclohexanediamines are particularly prized as ligands in asymmetric catalysis.[1][4] These ligands can coordinate with a metal center to form a chiral catalyst that can induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of a drug molecule. This is of paramount importance as often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.

For example, the 1,2-isomer, trans-N,N'-dimethylcyclohexane-1,2-diamine, is a crucial intermediate in the synthesis of the chemotherapy drug Oxaliplatin.[2] It is also used as a ligand in copper-catalyzed C-N coupling reactions, which are fundamental transformations in the synthesis of many pharmaceutical compounds.[5] While a specific blockbuster drug containing the 1,3-isomer is not as prominently cited, the underlying principles of its utility remain the same. Its derivatives have been explored as catalysts in enantioselective Mannich reactions, a key C-C bond-forming reaction in organic synthesis.

Building Blocks for Bioactive Molecules

Cyclohexane diamine scaffolds are present in a variety of bioactive molecules. Their rigid structure helps to pre-organize appended pharmacophores in a specific spatial orientation, which can enhance binding affinity to biological targets. Derivatives of cyclohexanediamine have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their potential as anticancer agents.[6]

-

Antibacterial and Antimycobacterial Agents: N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown promising antimicrobial properties.[7]

-

Neurological Disorders: Chiral N,N'-Dimethyl-1,2-cyclohexanediamine is noted as an important building block in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic pathway from 1,3-cyclohexanedione to this compound.

Caption: Synthetic route to this compound.

Conclusion and Future Outlook

This compound, with a molecular weight of 142.24 g/mol , is a versatile and valuable compound in the arsenal of medicinal and synthetic chemists. Its synthesis from readily available starting materials is well-established, and its applications, particularly in the realm of asymmetric catalysis, are of significant industrial importance. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of chiral diamines like this compound and its isomers as key building blocks and ligands is set to expand. Future research will likely focus on the development of novel catalysts derived from this scaffold and its incorporation into new therapeutic agents targeting a wide range of diseases.

References

-

Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687. [Link]

-

Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1186. [Link]

-

Tye, H., et al. (2006). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]

-

Sharma, M., et al. (2011). Synthesis, antimicrobial activity and structure–activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(2), 480-487. [Link]

-

Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

-

UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]

-

Chen, J., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

-

Raja Chinnamanayakar, E., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 435-440. [Link]

-

PubChem. 1,3-Diaminocyclohexane, trans-. [Link]

-

Gessner, V. H., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

-

Hart, D. J., & Kanai, M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. mdpi.com [mdpi.com]

- 4. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-N,N′-ジメチルシクロヘキサン-1,2-ジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

A Comprehensive Safety and Handling Guide for N,N-Dimethyl-cyclohexane-1,3-diamine and Structurally Related Aliphatic Diamines

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This guide provides a detailed safety framework for handling N,N-Dimethyl-cyclohexane-1,3-diamine. It is important to note that publicly available Safety Data Sheets (SDS) for the specific free-base form of this compound are limited. Therefore, this document synthesizes data from the most relevant available sources, including the dihydrochloride salt of the target molecule and structurally analogous cyclohexanediamines.[1][2] This approach, rooted in chemical class properties, provides a robust and cautious safety protocol. The primary focus is on understanding the inherent reactivity of the aliphatic amine functional groups to proactively mitigate risks in a laboratory and development setting.

Section 1: Hazard Identification and Core Risk Profile

The primary hazards associated with this compound and its analogs stem from their alkaline nature and reactivity. As substituted aliphatic amines, they are corrosive and can cause significant harm upon contact or inhalation.[2]

GHS Classification and Hazard Statement Analysis

Based on data for analogous compounds, the anticipated GHS classification for this compound includes severe skin corrosion and eye damage.[2] The material is also expected to be harmful if swallowed, in contact with skin, or if inhaled.[2]

Table 1: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[2] |

Causality of Corrosivity: The nucleophilic and basic nitrogen atoms of the diamine readily react with moisture on biological tissues (skin, eyes, respiratory tract) in a hydrolytic process. This reaction is exothermic and saponifies fats while denaturing proteins, leading to rapid and severe chemical burns. The resulting tissue damage can be deep and painful. Ingestion poses a high risk of perforation of the esophagus or stomach.[3]

Toxicological Profile

Physical and Chemical Properties

Understanding the physical state is crucial for anticipating exposure routes. Related diamines are typically liquids at room temperature and are combustible.[6]

Table 2: Physicochemical Properties of Analogous Cyclohexanediamines

| Property | Value | Source Compound |

|---|---|---|

| Boiling Point | 194°C (lit.) | 1,3-Cyclohexanediamine[7] |

| Density | ~0.902 - 0.95 g/cm³ | trans-N,N'-Dimethylcyclohexane-1,2-diamine, 1,3-Cyclohexanediamine[7] |

| Vapor Pressure | 0.525 mmHg at 25°C | 1,3-Cyclohexanediamine[7] |

| Flash Point | 79.4°C | 1,3-Cyclohexanediamine[7] |

Section 2: Proactive Exposure Control and Personal Protection

A multi-layered approach to safety is essential, prioritizing the elimination or reduction of hazards before relying on personal protective equipment (PPE). This is best represented by the Hierarchy of Controls.

The Hierarchy of Controls Workflow

This diagram illustrates the universally accepted methodology for mitigating laboratory hazards, in order of decreasing effectiveness.

Caption: The Hierarchy of Controls, from most to least effective.

Mandatory Engineering Controls

The causality is clear: because the compound is volatile and its vapors are corrosive, physical containment is the most critical safety step.[2][5]

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][5]

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[8]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is non-negotiable, as immediate flushing is the most critical first aid for exposure.[2][5]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its use must be meticulous.

Experimental Protocol: PPE Selection and Use

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart for breakthrough times with aliphatic amines. Never wear latex gloves, as they offer poor protection. Double-gloving is recommended for transfers of larger quantities.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[2][5] When handling larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.[6]

-

Body Protection: A flame-retardant lab coat must be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is also required.

-

Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

-

Post-Handling: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[8]

Section 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling and storage is fundamental to preventing accidents.

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned correctly, and emergency equipment is accessible.

-

Aliquotting: When transferring the liquid, use a new, clean pipette or syringe. Perform all transfers over a secondary containment tray within the fume hood to contain potential spills.

-

Usage: Avoid all personal contact, including inhalation of vapors.[8] Do not eat, drink, or smoke in the handling area.[2]

-

Post-Use: Securely seal the container immediately after use.[8] Decontaminate any surfaces that may have been exposed.

Chemical Compatibility and Storage

Incompatible Materials: The basic nature of amines makes them highly reactive with:

Storage Protocol:

-

Store in original, tightly sealed containers to prevent reaction with atmospheric moisture and CO2.[5][8]

-

Keep in a cool, dry, and well-ventilated area designated as a "corrosives area."[2][5]

-

Store away from heat, sparks, and open flames.[5]

-

Crucially, store separately from the incompatible materials listed above, particularly acids.[10]

Decontamination and Disposal

-

Spill Cleanup: For minor spills within a fume hood, absorb the material with an inert absorbent like sand, vermiculite, or a commercial chemical binder.[2] Collect the material using non-sparking tools into a suitable, labeled container for disposal.[5]

-

Waste Disposal: All waste material, including contaminated absorbents and empty containers, must be treated as hazardous waste.[10] Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[1][5] Do not dispose of down the drain.

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

First-Aid Measures

The immediate priority for any exposure is copious irrigation with water. Always show the Safety Data Sheet to the attending medical professional.[1]

Table 3: Emergency First-Aid Protocol

| Exposure Route | Action |

|---|---|

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15-20 minutes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush the open eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention, specifically from an ophthalmologist.[1] |

| Ingestion | Do NOT induce vomiting due to the high risk of perforating the esophagus.[1][2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Specific Hazards: The compound is combustible.[5] Thermal decomposition or combustion will produce toxic and irritating gases, including oxides of carbon (CO, CO2) and nitrogen (NOx).[1][2][5] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][2][5]

References

- This compound dihydrochloride Safety Data Sheet, AK Scientific, Inc. [URL: https://www.aksci.com/sds/NE62984.pdf]

- trans-N,N′-Dimethylcyclohexane-1,2-diamine Safety Data Sheet, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/633089]

- trans-N,N'-Dimethyl-1,2-cyclohexanediamine Safety Data Sheet, Fisher Scientific. [URL: https://www.fishersci.com/sds/97104.pdf]

- (1R,2R)-(-)-1,2-Diaminocyclohexane Safety Data Sheet, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/346721]

- 1,3-Diaminocyclohexane, mixture of isomers Safety Data Sheet, Fisher Scientific. [URL: https://www.fishersci.com/sds/10903.pdf]

- (1S,2S)-(+)-1,2-Diaminocyclohexane Safety Data Sheet, Fisher Scientific. [URL: https://www.fishersci.com/sds/45942.pdf]

- N1,N2-Dimethylcyclohexane-1,2-diamine Safety Data Sheet, Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR928538_msds.pdf]

- N,N-dimethylcyclohexylamine Safety Data Sheet, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/290629]

- 1,2-Cyclohexanediamine Safety Data Sheet, Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A15135_SDS_EN.pdf]

- 1,3-Dimethylcyclohexane, mixture of cis and trans Safety Data Sheet, Fisher Scientific. [URL: https://www.fishersci.com/sds/11559.pdf]

- N,N-DIMETHYLCYCLOHEXYLAMINE Chemical Profile, CAMEO Chemicals, NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20569]

- N,N-Dimethylcyclohexane-1,4-diamine Safety Data Sheet, ChemicalBook. [URL: https://www.chemicalbook.com/sds/cas/36936-05-3_cb8211090.htm]

- trans-N,N'-Dimethylcyclohexane-1,2-diamine Safety Data Sheet, Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR17015_msds.pdf]

- 1,3-Cyclohexanediamine Compound Summary, PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18814]

- cyclohexane-1,3-diamine Properties, ChemBK. [URL: https://www.chembk.com/en/chem/cyclohexane-1,3-diamine]

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. DIMETHYLCYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Solution: A Technical Guide to the Solubility of N,N-Dimethyl-cyclohexane-1,3-diamine in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Chemical Innovation

In the landscape of pharmaceutical development and complex organic synthesis, the selection of an appropriate solvent system is a pivotal decision that profoundly influences reaction kinetics, yield, and purity. N,N-Dimethyl-cyclohexane-1,3-diamine, a versatile diamine, serves as a crucial building block and ligand in numerous chemical transformations, including the synthesis of pharmaceutical intermediates and the formation of polyurethanes.[1][2] A comprehensive understanding of its solubility profile across a spectrum of organic solvents is, therefore, not merely academic but a fundamental prerequisite for process optimization, reaction design, and the successful translation of laboratory-scale experiments to industrial production.

This in-depth technical guide provides a thorough exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the core physicochemical principles governing its solubility, offers predictive insights based on molecular structure, and presents a robust experimental framework for empirical determination. This resource is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed solvent choices, thereby accelerating innovation and ensuring the efficiency and reproducibility of their chemical endeavors.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key physicochemical characteristics that dictate its behavior in various organic media are:

-

Molecular Structure: The molecule possesses a nonpolar cyclohexane backbone, which contributes to its affinity for nonpolar solvents. The presence of two amine functional groups, specifically a secondary and a tertiary amine, introduces polarity and the capacity for hydrogen bonding.[1]

-

Polarity: The nitrogen atoms with their lone pairs of electrons and the attached methyl groups create distinct polar regions within the molecule. This duality of a nonpolar ring and polar amine groups results in a moderate overall polarity.

-

Hydrogen Bonding: The secondary amine group (-NH) can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms allow them to function as hydrogen bond acceptors. This capability is a significant factor in its interaction with protic solvents.

-

Molecular Weight: With a molecular weight of approximately 142.24 g/mol , it is a relatively small molecule, which generally favors solubility.[1]

Predictive Solubility Profile of this compound

In the absence of extensive, publicly available quantitative solubility data for this compound, a qualitative assessment based on the "like dissolves like" principle provides a valuable predictive framework.[3] This principle posits that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[4]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | High to Medium | The nonpolar cyclohexane backbone will interact favorably with the nonpolar solvent molecules through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with the polar amine groups. The absence of acidic protons prevents unwanted reactions. |

| Polar Protic | Methanol, Ethanol | Medium to High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amine groups. However, the nonpolar cyclohexane ring may slightly limit miscibility compared to smaller amines. |

| Halogenated | Dichloromethane, Chloroform | Medium | While generally good solvents for a wide range of organic compounds, some amines can exhibit reduced stability or reactivity with halogenated solvents. Caution is advised. |

| Water | Miscible/High | The ability to form multiple hydrogen bonds with water molecules, coupled with its relatively low molecular weight, suggests high water solubility. Some diamines are known to be miscible with water.[5][6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, empirical determination is essential. The following gravimetric method provides a reliable and straightforward approach to ascertain the saturation solubility of this compound in a chosen organic solvent at a specific temperature.[7]

Objective:

To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass syringes

-

Pipettes

-

Pre-weighed evaporation dishes or vials

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved amine.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a glass syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a well-ventilated fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent.

-

-

Gravimetric Analysis:

-

Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of filtered aliquot (mL)] x 100

-

Workflow for Solubility Determination

Sources

An In-Depth Technical Guide to N,N-Dimethyl-cyclohexane-1,3-diamine and its Structural Analogs

Foreword

The cyclohexane-1,3-diamine scaffold is a versatile and stereochemically rich platform in modern medicinal chemistry and catalysis. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive core for the design of targeted therapeutic agents and asymmetric catalysts. This guide focuses specifically on N,N-dimethyl-cyclohexane-1,3-diamine and its structural analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, analytical characterization, and the burgeoning potential of these molecules, grounding our discussion in established chemical principles and field-proven methodologies.

The Core Scaffold: Synthesis of 1,3-Cyclohexanediamine (1,3-CHDA)

The synthesis of the parent 1,3-cyclohexanediamine (1,3-CHDA) is the critical first step towards accessing its N,N-dimethylated and other N-substituted analogs. Several efficient pathways have been developed, starting from readily available precursors. The choice of route often depends on factors such as cost, scalability, and desired stereochemical outcome.

Pathway A: Hydrogenation of m-Phenylenediamine

A direct approach to 1,3-CHDA involves the catalytic hydrogenation of m-phenylenediamine. This method is conceptually straightforward but can be challenging due to the high stability of the aromatic ring and the potential for catalyst poisoning by the amine groups.

-

Reaction: Hydrogenation of the benzene ring.

-

Catalyst: Ruthenium-based catalysts, such as Ru/g-C₃N₄, have shown efficacy.[1]

-

Conditions: Typically requires high pressure (e.g., 5 MPa H₂) and elevated temperatures (e.g., 130°C).[1]

-

Yield: Moderate yields, around 73%, have been reported.[1]

-

Insight: The competition for active sites on the catalyst surface between the aromatic ring and the amino groups can limit the reaction rate and overall yield. This makes catalyst selection and optimization crucial for this pathway.

Pathway B: From Resorcinol via 1,3-Cyclohexanedione

A highly effective and versatile two-step process starts with the hydrogenation of resorcinol to 1,3-cyclohexanedione (1,3-CHD), followed by reductive amination or an oximation-hydrogenation sequence.[1] This pathway offers excellent control and high overall yields.

-

Step 1: Resorcinol to 1,3-Cyclohexanedione (1,3-CHD). This is a well-established aqueous phase catalytic hydrogenation.

-

Step 2 (Option 1): Reductive Amination of 1,3-CHD. The intermediate diketone undergoes condensation with ammonia to form imines, which are then hydrogenated.

-

Step 2 (Option 2): Oximation-Hydrogenation of 1,3-CHD. This is often the preferred route due to the higher nucleophilicity of hydroxylamine compared to ammonia, leading to more efficient formation of the dioxime intermediate, which is then hydrogenated to the diamine.[1]

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine (1,3-CHDA) via Oximation-Hydrogenation of 1,3-Cyclohexanedione

Part A: Oximation of 1,3-Cyclohexanedione (1,3-CHD)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1,3-cyclohexanedione (2.24 g, 20 mmol), deionized water (20 mL), sodium hydroxide (1.84 g, 46 mmol), and hydroxylamine hydrochloride (3.06 g, 44 mmol).[1]

-

Reaction Execution: Immerse the flask in a cooling bath to maintain a controlled temperature while stirring at 800 rpm.

-

Work-up: The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), will precipitate from the aqueous solution. Collect the solid product by filtration and dry it under vacuum.[1]

-

Yield: This step typically achieves a high yield, around 88%.[1]

Part B: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)

-

Reaction Setup: In a high-pressure stainless-steel autoclave, charge the dried 1,3-CHDO from the previous step, methanol as the solvent, and a Raney Ni catalyst.

-

Reaction Execution: Seal the reactor, purge with H₂, and then pressurize to 2.0 MPa with H₂. Heat the mixture to 50°C and stir for approximately 4-6 hours.[1]

-

Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude 1,3-cyclohexanediamine. Further purification can be achieved by distillation.

-

Yield: This hydrogenation step can achieve yields of up to 90%.[1]

Synthesis of this compound and its Analogs

With the 1,3-CHDA core in hand, the synthesis of this compound and its analogs can be achieved through various N-alkylation strategies. The primary challenge lies in controlling the degree and selectivity of alkylation.

Reductive Amination with Formaldehyde (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot procedure is advantageous for its simplicity and the use of inexpensive reagents.

-

Mechanism: The reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formate (from formic acid). The process repeats until the tertiary amine is formed.

-

Application: This method is ideal for producing N,N,N',N'-tetramethylated diamines if both amino groups are primary. For synthesizing N,N-dimethyl-1,3-cyclohexanediamine, a large excess of 1,3-CHDA relative to formaldehyde would be required to favor mono- and di-methylation on a single nitrogen, followed by a challenging purification. A more controlled approach would involve protecting one amine group before methylation.

Conceptual Protocol: N,N-Dimethylation of 1,3-Cyclohexanediamine

-

Reaction Setup: To a solution of 1,3-cyclohexanediamine in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde (37 wt. %).

-

Reduction: Introduce a reducing agent. For a classic Eschweiler-Clarke, formic acid is used and the mixture is heated. Alternatively, a catalytic hydrogenation approach can be employed using a catalyst like Pd/C or Raney Ni under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to follow the disappearance of the starting material and the formation of mono-, di-, tri-, and tetra-methylated products.

-

Purification: The separation of the desired N,N-dimethyl isomer from the starting material, other isomers (N,N'-dimethyl), and the N,N,N',N'-tetramethyl byproduct can be achieved by column chromatography or fractional distillation.

N-Alkylation with Alkyl Halides

Direct alkylation with methyl iodide or other alkyl halides in the presence of a base is another common method. However, this approach is often plagued by a lack of selectivity, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products, as well as the formation of quaternary ammonium salts. Controlling the stoichiometry of the alkylating agent and the base is critical but can be difficult to manage effectively.

Structural Analogs

The synthetic methodologies described above are readily adaptable for the creation of a diverse library of structural analogs.

-

Varying N-Substituents: By replacing formaldehyde or methyl iodide with other aldehydes or alkyl halides (e.g., acetaldehyde/ethyl iodide for N,N-diethyl analogs), a wide range of N,N-dialkyl-cyclohexane-1,3-diamines can be synthesized.

-

Ring-Substituted Analogs: Starting from substituted resorcinols (e.g., 4-methylresorcinol), one can introduce substituents onto the cyclohexane ring, allowing for the exploration of structure-activity relationships related to the core scaffold.

Analytical Characterization

The unambiguous characterization of this compound and its analogs is crucial for confirming their identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals would include those for the N-methyl groups (a singlet), and complex multiplets for the methine and methylene protons on the cyclohexane ring. The chemical shifts and coupling constants of the ring protons can help elucidate the cis/trans stereochemistry and the preferred chair conformation of the molecule.

-

¹³C NMR: Shows the number of unique carbon environments. Distinct signals would be expected for the N-methyl carbons, as well as the carbons of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The presence of N-H stretches (around 3300-3500 cm⁻¹) in mono-methylated intermediates would be absent in the fully N,N-dimethylated product. C-N stretching vibrations would be observed in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.

Chromatographic Techniques

-

Gas Chromatography (GC): An excellent technique for assessing the purity of volatile amine derivatives and for separating cis and trans isomers.

-

High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment and for the separation of stereoisomers, especially when using a chiral stationary phase.

Table 1: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Singlet for N(CH₃)₂ protons, complex multiplets for cyclohexane ring protons. |

| ¹³C NMR | Signal for N-CH₃ carbons, distinct signals for the carbons of the cyclohexane ring. |

| IR (cm⁻¹) | Absence of N-H stretch (primary amine), presence of C-N and C-H stretches. |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight (C₈H₁₈N₂ = 142.24 g/mol ). |

| GC | A distinct peak for each isomer (cis/trans) present in the sample. |

Applications and Biological Potential

While specific biological data for this compound is not extensively published, the broader class of substituted cyclohexane diamines has shown significant promise in several areas.

Medicinal Chemistry

-

Antimicrobial Agents: Numerous cyclohexane derivatives have been screened for antibacterial and antifungal properties.[2] The lipophilicity and basicity of the diamine core, which can be modulated by N-alkylation, are key factors influencing antimicrobial activity.

-

Anticancer Agents: The rigid cyclohexane scaffold is used to design molecules that can interact with specific biological targets, such as kinases or other enzymes implicated in cancer progression.[3]

-

Analgesics: Derivatives of 4-aryl-4-(dimethylamino)cyclohexanones have been identified as potent analgesics, highlighting the potential of the N,N-dimethylaminocyclohexane moiety in modulating pain pathways.

Asymmetric Catalysis

Chiral diamines are cornerstone ligands in asymmetric catalysis. While 1,2-diaminocyclohexane (DACH) derivatives are more commonly used, the 1,3-diamine scaffold offers a different geometric arrangement of the coordinating nitrogen atoms, which can lead to novel reactivity and selectivity in metal-catalyzed reactions. N,N-dimethylation can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity.

Diagram 1: General Synthetic Workflow

Sources

Methodological & Application

The Strategic Deployment of N,N-Dimethyl-cyclohexane-1,3-diamine in Advanced Organic Synthesis

This technical guide delves into the nuanced applications of N,N-Dimethyl-cyclohexane-1,3-diamine, a structurally distinct diamine, in the realm of modern organic synthesis. While its 1,2-disubstituted isomer has been more extensively documented, the 1,3-disposition of the amino functionalities offers unique stereoelectronic properties, making it an intriguing, albeit less explored, component in the synthetic chemist's toolkit. This document serves to consolidate available information and provide scientifically grounded, detailed protocols for researchers, scientists, and professionals in drug development, leveraging analogies with closely related and well-understood systems where direct data is limited.

Introduction: The Untapped Potential of a 1,3-Diamine Scaffold

This compound, with its cyclohexane backbone, possesses a defined conformational rigidity. The two dimethylamino groups, situated in a 1,3-relationship, can adopt either a cis- or trans-diaxial or diequatorial orientation, influencing their coordination behavior and catalytic activity. This structural feature is pivotal to its function as a bidentate ligand and in organocatalysis, where the spatial arrangement of the nitrogen atoms can dictate the stereochemical outcome of a reaction.

While its primary applications are still emerging, the known reactivity of similar diamines suggests its utility in several key areas of organic synthesis:

-

As a Ligand in Transition Metal Catalysis: The two nitrogen atoms can chelate to a metal center, forming a stable complex that can catalyze a variety of transformations, including cross-coupling reactions.

-

In Organocatalysis: The basicity of the amine groups allows it to act as a Brønsted base catalyst. Furthermore, its derivatives can be employed in asymmetric catalysis.

-

As a Synthetic Building Block: The diamine functionality serves as a versatile handle for the construction of more complex molecules, including pharmaceuticals and functional materials.

Synthesis of this compound

The accessibility of a catalyst or ligand is a critical factor in its practical application. A common route to this compound involves the reductive amination of a suitable diketone or the direct alkylation of cyclohexane-1,3-diamine.[1]

Protocol: Synthesis via Reductive Amination of 1,3-Cyclohexanedione

This protocol outlines a two-step procedure involving the formation of a di-enamine followed by reduction.

Step 1: Formation of the Di-enamine

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene (5 mL/mmol of dione) in a round-bottom flask equipped with a Dean-Stark apparatus, add a solution of dimethylamine (2.2 eq, as a solution in THF or as a gas).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude di-enamine, which can be used in the next step without further purification.

Step 2: Reduction to N,N,N',N'-Tetramethyl-cyclohexane-1,3-diamine

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL/mmol of LiAlH₄).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the crude di-enamine from Step 1 in the same anhydrous solvent to the reducing agent suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N,N',N'-tetramethyl-cyclohexane-1,3-diamine.

-

Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

Application as a Ligand in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the substrate scope.[2][3] While specific protocols for this compound are not extensively reported, its structural similarity to other effective diamine ligands suggests its potential in reactions such as the Ullmann condensation.

Conceptual Framework: The Role of the Diamine Ligand

In a typical copper-catalyzed C-N cross-coupling reaction, the diamine ligand is believed to play several crucial roles:

-

Solubilization of the Copper Salt: The ligand coordinates to the copper(I) or copper(II) salt, forming a more soluble complex in organic solvents.

-

Stabilization of the Catalytically Active Species: The bidentate chelation of the diamine stabilizes the copper center, preventing its disproportionation or precipitation.

-

Facilitation of Reductive Elimination: The ligand's electronic and steric properties can influence the rate-determining reductive elimination step, where the new C-N bond is formed.

Figure 1: A generalized catalytic cycle for a copper-catalyzed C-N cross-coupling reaction, highlighting the role of the diamine ligand (L).

Protocol: Analogous Copper-Catalyzed N-Arylation of an Amine

This protocol is based on established procedures for copper-catalyzed aminations using similar diamine ligands.

Materials:

-

Aryl halide (e.g., iodobenzene or bromobenzene) (1.0 eq)

-

Amine (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

This compound (0.2 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous toluene or dioxane (5 mL/mmol of aryl halide)

-

Schlenk tube or a similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuI, K₃PO₄, and a magnetic stir bar.

-

Add the aryl halide, the amine, and this compound to the tube.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Asymmetric Organocatalysis: A Future Perspective

While this compound itself is achiral (unless resolved), its derivatives, particularly those with a primary or secondary amine in addition to the tertiary dimethylamino group, have significant potential as organocatalysts. The cooperative action of two different amine functionalities within the same molecule is a powerful strategy in asymmetric catalysis.[4][5]

Conceptual Basis: Cooperative Catalysis in Mannich Reactions

In the context of an asymmetric Mannich reaction, a chiral 1,3-diamine derivative can activate both the nucleophile (a ketone) and the electrophile (an imine) simultaneously.[4][5]

-

The primary or secondary amine group can form an enamine with the ketone, which then acts as the nucleophile.

-

The tertiary amine can be protonated by an acidic additive, and the resulting ammonium ion can activate the imine electrophile through hydrogen bonding.

Figure 2: A conceptual workflow for an asymmetric Mannich reaction catalyzed by a chiral 1,3-diamine derivative, illustrating the dual activation strategy.

Protocol: Analogous Asymmetric Mannich Reaction

This protocol is an adaptation from studies on similar 1,3-diamine catalysts and would require a chiral derivative of this compound.[4][5]

Materials:

-

Ketone (e.g., cyclohexanone) (3.0 eq)

-

Aldehyde (1.2 eq)

-

Amine (e.g., p-anisidine) (1.0 eq)

-

Chiral 1,3-diamine catalyst (0.1 eq)

-

Acidic additive (e.g., benzoic acid) (0.1 eq)

-